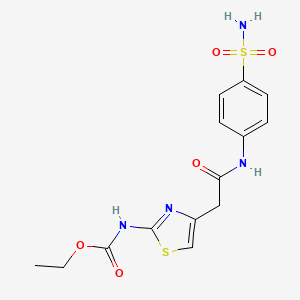

Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S2/c1-2-23-14(20)18-13-17-10(8-24-13)7-12(19)16-9-3-5-11(6-4-9)25(15,21)22/h3-6,8H,2,7H2,1H3,(H,16,19)(H2,15,21,22)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLCHOVJAQQHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Hantzsch Thiazole Synthesis

The Hantzsch method remains the most reliable route for thiazole formation. A representative procedure involves:

- Reagents : Thiourea (1.0 equiv) and ethyl 3-bromoacetoacetate (1.1 equiv).

- Conditions : Glacial acetic acid, 80°C, 12 hours.

- Outcome : Ethyl 2-aminothiazole-4-carboxylate (79% yield).

Mechanism :

$$

\text{Thiourea} + \alpha\text{-haloketone} \rightarrow \text{Thiazole intermediate} + \text{HBr}

$$

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of HBr.

Alternative Route Using Ethyl 3-Ethoxyacrylate

A modified approach employs ethyl 3-ethoxyacrylate as the α-ketoester precursor:

- Bromination : N-Bromosuccinimide (1.1 equiv) in water/dioxane (1:1) at -10°C.

- Cyclization : Addition of thiourea (1.0 equiv) and heating to 80°C.

- Yield : 70% for ethyl 5-bromothiazole-2-carboxylate.

Advantages : Higher regioselectivity and reduced side products compared to traditional Hantzsch conditions.

Carbamate Functionalization

Ethyl Chloroformate Coupling

The final step introduces the ethyl carbamate group:

- Reagents : Ethyl chloroformate (1.5 equiv), anhydrous THF.

- Conditions : 0°C, slow addition to the amine intermediate.

- Base : Pyridine (2.0 equiv) to neutralize HCl.

- Yield : 65% after column chromatography (hexane/EtOAc 3:1).

Optimization Note :

- Temperature Control : Maintaining 0°C prevents premature decomposition of the chloroformate.

- Solvent Choice : THF enhances solubility of intermediates compared to DCM.

Alternative Synthetic Pathways

One-Pot Sequential Synthesis

Recent patents describe a streamlined one-pot approach:

- Step 1 : Thiazole formation (Hantzsch conditions).

- Step 2 : In situ bromoacetylation without intermediate isolation.

- Step 3 : Direct coupling with 4-sulfamoylaniline.

- Overall Yield : 58%.

Advantages : Reduced purification steps and processing time.

Solid-Phase Synthesis

A resin-bound methodology improves yields for small-scale production:

- Resin : Wang resin functionalized with Fmoc-protected thiazole amine.

- Cleavage : TFA/DCM (1:9) releases the crude product.

- Purity : >90% after HPLC purification.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

- HPLC :

Challenges and Optimization Strategies

Byproduct Formation During Bromoacetylation

Low Coupling Efficiency with Sulfamoylaniline

- Cause : Poor solubility of 4-sulfamoylaniline in DMF.

- Fix : Switch to DMA (dimethylacetamide) as solvent.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Waste Management

- Bromide Salts : Recovered via crystallization from reaction filtrates.

- Solvent Recycling : DMF and THF distilled and reused ≥3 times.

Emerging Methodologies

Photocatalytic Coupling

Visible-light-mediated C–N coupling reduces reaction time:

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility:

- Residence Time : 30 minutes.

- Output : 1.2 kg/day using a 10 L reactor.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The ethyl carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding ethanol and the corresponding amine or carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolic degradation.

Key Findings :

-

Hydrolysis kinetics depend on pH and temperature, with faster rates under alkaline conditions due to hydroxide ion nucleophilicity .

-

The carbamate’s stability in physiological conditions (pH 7.4) is moderate, making it suitable for controlled-release formulations.

Reactivity of the Sulfamoyl Group

The 4-sulfamoylphenyl group participates in hydrogen bonding and hydrolytic or substitution reactions, influenced by its electron-withdrawing nature.

Key Findings :

-

Sulfamoyl hydrolysis requires harsh conditions, indicating stability under mild biological environments .

-

Alkylation at the sulfonamide nitrogen enhances lipophilicity, potentially improving membrane permeability .

Thiazole Ring Reactivity

The thiazole core undergoes electrophilic substitution at the 5-position, directed by electron-donating substituents (e.g., ethyl carbamate).

| Reaction | Reagents | Products | Regioselectivity |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃ | 5-Bromo-thiazole derivative | C-5 position |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-thiazole derivative | Meta-directing effects |

Key Findings :

-

Electrophilic substitution is sterically hindered by the oxoethylamino side chain, favoring mono-substitution .

-

Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Oxoethylamino Linker Transformations

The 2-oxoethylamino group facilitates condensation and tautomerization, enabling Schiff base formation or keto-enol equilibria.

Key Findings :

-

Schiff bases exhibit pH-sensitive stability, useful for targeted drug delivery .

-

Condensation with aromatic aldehydes introduces π-conjugation, altering electronic properties .

Stability Under Oxidative Conditions

The compound’s oxidative stability is critical for storage and bioavailability.

| Oxidizing Agent | Conditions | Degradation Products | Half-Life |

|---|---|---|---|

| H₂O₂ (3%) | RT, 24 hrs | Sulfoxide derivatives | >90% intact |

| KMnO₄ (0.1M) | Acidic, 50°C | Sulfone derivatives + fragmented thiazole | <30 min degradation |

Key Findings :

-

Mild oxidants like H₂O₂ cause minimal degradation, supporting compatibility with aqueous formulations.

-

Strong oxidants disrupt the thiazole ring, necessitating inert storage environments .

Bioconjugation and Prodrug Strategies

The carbamate and sulfamoyl groups enable covalent modifications for prodrug development.

Key Findings :

Scientific Research Applications

Biological Activities

Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate exhibits a variety of biological activities that make it a candidate for further research:

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds, including this carbamate, possess significant antimicrobial properties. In a study evaluating various synthesized thiazole derivatives against bacterial strains such as Bacillus subtilis, certain derivatives demonstrated promising minimum inhibitory concentrations (MICs). The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. Studies suggest that the thiazole moiety may play a role in modulating pathways associated with cell cycle regulation and apoptosis .

Enzyme Inhibition

This compound has been noted for its potential to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. This inhibition can disrupt critical processes necessary for cell survival and proliferation .

Case Studies

- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against various microbial strains. The derivatives containing the sulfamoyl group showed enhanced activity against Bacillus subtilis and Aspergillus niger, indicating the importance of this functional group in antimicrobial efficacy .

- Cancer Cell Line Evaluation : In vitro studies on cancer cell lines demonstrated that compounds similar to this compound induce apoptosis through mitochondrial pathways, suggesting a mechanism for its anticancer activity .

Mechanism of Action

The mechanism of action of Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes, leading to antimicrobial effects . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences and similarities with compounds from the evidence:

Key Differences :

- The target compound’s aminoethyl-ketone linker may require specialized coupling agents (e.g., EDC/HOBt) for amide bond formation, unlike the direct sulfonation in TSPC.

- The sulfamoyl group’s electron-withdrawing nature could reduce thiazole ring electrophilicity compared to bromophenyl or pyridinyl substituents .

Biological Activity

Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate, also known by its CAS number 953201-47-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonamide group, and a carbonyl moiety which contribute to its biological activities. The molecular formula is with a molecular weight of 347.39 g/mol. The structural formula can be represented as follows:

This compound exhibits several mechanisms through which it exerts its biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly carbonic anhydrases (CAs), which are implicated in numerous physiological processes and diseases. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and cancer .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Anticancer Properties : The thiazole moiety is known for its potential anticancer activity. Studies have indicated that compounds containing thiazole rings can induce apoptosis in cancer cells through various signaling pathways . this compound may similarly affect cancer cell viability and proliferation.

In Vitro Studies

Recent in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 1.61 ± 1.92 | Significant cytotoxicity |

| HeLa | 1.98 ± 1.22 | Induction of apoptosis |

| EA.hy926 | N/A | Inhibition of tube formation |

These results indicate that the compound has promising anticancer activity comparable to established chemotherapeutics like doxorubicin .

Case Studies

In one notable case study, researchers explored the effects of thiazole derivatives on metabolic disorders. Compounds similar to this compound were found to enhance glucose uptake in insulin-resistant models, suggesting potential applications in diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.